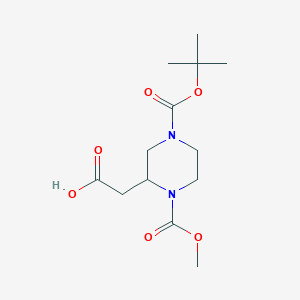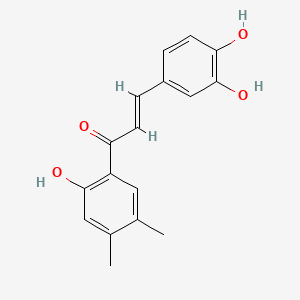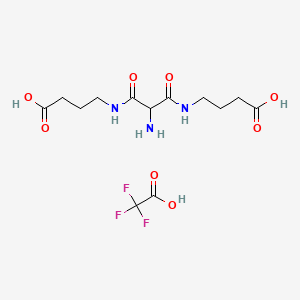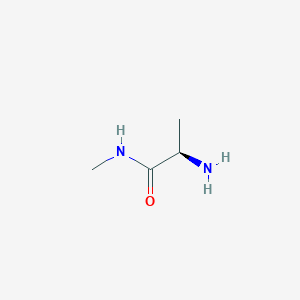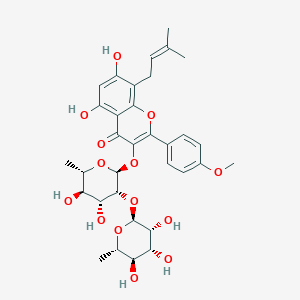
2''-O-鼠李糖基毛蕊花糖苷 II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’'-O-鼠李糖基毛蕊花糖苷 II 是一种存在于淫羊藿植物中的黄酮类糖苷化合物。它以其潜在的治疗效果而闻名,特别是在治疗骨质疏松症方面。 该化合物已被证明可以促进成骨细胞分化并抑制缺氧诱导因子 1-α (HIF-1α) 的表达,使其成为骨骼健康应用的有希望的候选者 .
科学研究应用
作用机制
2’'-O-鼠李糖基毛蕊花糖苷 II 主要通过靶向和抑制缺氧诱导因子 1-α (HIF-1α) 来发挥其作用。这种抑制导致在缺氧条件下促进成骨细胞分化和增强 I 型胶原 α1 (COL1A1) 蛋白表达。 该化合物与 HIF-1α 结合并抑制其基因和蛋白表达的能力对于其对骨骼健康的治疗效果至关重要 .
类似化合物:
- 抱藿苷 I
- 抱藿苷 II
比较: 2’‘-O-鼠李糖基毛蕊花糖苷 II 在这些化合物中是独一无二的,因为它在促进成骨细胞分化和抑制 HIF-1α 表达方面具有更高的功效。 虽然抱藿苷 I 和抱藿苷 II 也表现出生物活性,但 2’'-O-鼠李糖基毛蕊花糖苷 II 已被证明在改善骨微结构和减少骨丢失方面更有效 .
生化分析
Biochemical Properties
2’'-O-Rhamnosylicariside II interacts with various biomolecules in biochemical reactions. It has been found to bind with Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulatory protein in cellular responses to hypoxia . The nature of this interaction involves the inhibition of both HIF-1α gene and protein expression .
Cellular Effects
2’'-O-Rhamnosylicariside II has significant effects on various types of cells and cellular processes. It can promote osteoblast differentiation, which is crucial for bone formation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’'-O-Rhamnosylicariside II involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it binds with HIF-1α and inhibits both HIF-1α gene and protein expression . This results in enhanced COL1A1 protein expression under hypoxic conditions .
Dosage Effects in Animal Models
In animal models, the effects of 2’'-O-Rhamnosylicariside II vary with different dosages. It has been shown to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation
Metabolic Pathways
准备方法
合成路线和反应条件: 2’‘-O-鼠李糖基毛蕊花糖苷 II 的制备可以通过酶解法实现。一种有效的方法包括在由丙酸乙酯和 HAc-NaAc 缓冲液 (pH 4.5) 组成的双相体系中使用 β-葡聚糖酶。 水解在 60°C 下进行 40 分钟,导致淫羊藿苷 C 完全转化为 2’'-O-鼠李糖基毛蕊花糖苷 II .
工业生产方法: 2’'-O-鼠李糖基毛蕊花糖苷 II 的工业生产利用相同的酶解法,因为它具有高效率和可重复使用性。 酶溶液可以用于多个循环,与传统方法相比,可以实现高转化率并简化程序 .
化学反应分析
反应类型: 2’'-O-鼠李糖基毛蕊花糖苷 II 会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会生成羟基化的衍生物,而还原可能会生成脱氧化合物 .
相似化合物的比较
- Baohuoside I
- Baohuoside II
Comparison: 2’‘-O-Rhamnosylicariside II is unique among these compounds due to its higher efficacy in promoting osteoblast differentiation and inhibiting HIF-1α expression. While Baohuoside I and Baohuoside II also exhibit bioactive properties, 2’'-O-Rhamnosylicariside II has been shown to be more effective in improving bone microstructures and reducing bone loss .
属性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBJKPLTBPGHDJ-ZJTKNEERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 2''-O-rhamnosylicariside II in the metabolism of other flavonoids found in Herba Epimedii?
A1: Research suggests that 2''-O-rhamnosylicariside II acts as a key intermediate in the metabolic pathway of several prenylated flavonoids present in Herba Epimedii. Specifically, studies using rat intestinal models and zebrafish larvae have identified 2''-O-rhamnosylicariside II as a metabolite of both icariin and epimedin C. [, ] This suggests that the compound is formed during the deglycosylation process of these parent compounds within the body.
Q2: Can 2''-O-rhamnosylicariside II be used as a marker for quality control of Herba Epimedii?
A3: Yes, 2''-O-rhamnosylicariside II, along with other characteristic flavonoids like epimedin C, icariin, and baohuoside I, are utilized in High-Performance Liquid Chromatography (HPLC) methods for quantifying the total flavonoid content in Herba Epimedii. [] This approach provides a more accurate assessment of the herb's quality compared to traditional UV spectrophotometry, ensuring consistency and standardization of herbal preparations.
Q3: What are the potential applications of 2''-O-rhamnosylicariside II in understanding the efficacy of Herba Epimedii extracts?
A4: Given its presence as both a naturally occurring constituent and a metabolite of other active flavonoids in Herba Epimedii, 2''-O-rhamnosylicariside II holds promise as a potential biomarker for monitoring treatment response to the herb. [] Further research is needed to establish a clear correlation between 2''-O-rhamnosylicariside II levels and therapeutic outcomes.
Q4: Which analytical techniques are commonly employed for identifying and quantifying 2''-O-rhamnosylicariside II?
A5: Researchers commonly employ a combination of chromatographic and spectroscopic methods for the identification and quantification of 2''-O-rhamnosylicariside II. [, , , ] High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is frequently used for separation and quantification, often employing icariin as a reference standard. Further structural confirmation is often achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q5: Has the toxicity of 2''-O-rhamnosylicariside II been evaluated?
A6: While specific toxicity data on 2''-O-rhamnosylicariside II may be limited, studies have investigated the toxicity of Herba Epimedii flavonoids in general. [] One study observed that 2''-O-rhamnosylicariside II, along with Sagittatoside B, exhibited higher toxicity compared to other flavonoids like icariin, baohuoside I, and epimedins A, B, and C in zebrafish larvae. This highlights the need for further research to fully understand the safety profile of 2''-O-rhamnosylicariside II.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

